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Compound of Interest

Compound Name: Maximiscin

Cat. No.: B12414453

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, biological activity,
and total synthesis of Maximiscin. It is intended for an audience with a strong background in
chemistry and biology, particularly those involved in natural product discovery, oncology, and
synthetic chemistry.

Discovery Through Crowdsourcing and Biological
Activity

Contrary to the traditional discovery routes for natural products, the initial identification of
Maximiscin was a result of a modern approach: crowdsourcing. This endeavor invited "citizen
scientists” to submit soil samples from diverse environments.[1] One such sample yielded a
new Tolypocladium fungal species, which, through a combination of chemical epigenetics,
culture medium manipulation, and co-culture, was induced to produce the unique hybrid
compound, Maximiscin.[1]

Selective Cytotoxic Activity

Subsequent investigations into the biological profile of Maximiscin revealed its potent and
selective cytotoxic activity against a specific subtype of triple-negative breast cancer (TNBC).
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Specifically, it demonstrated significant efficacy against the basal-like 1 (BL1) subtype, as
modeled by the MDA-MB-468 cell line.[2]

Table 1: Cytotoxic Activity of Maximiscin against Triple-Negative Breast Cancer Cell Lines

Cell Line TNBC Subtype LC50 (nM)
MDA-MB-468 BL1 600
HCC70 BL2 >1000
BT-549 M >1000
MDA-MB-231 MSL >1000
MDA-MB-453 LAR >1000

Data sourced from Robles et al., J. Nat. Prod. 2016, 79, 1822-1827.

Mechanism of Action: Induction of DNA Damage
Response

The mechanism underlying Maximiscin's selective cytotoxicity involves the induction of DNA
damage.[2] Treatment of MDA-MB-468 cells with Maximiscin leads to the accumulation of
cells in the G1 phase of the cell cycle and the formation of DNA double-strand breaks. This, in
turn, activates the DNA damage response (DDR) pathway, a critical signaling network for
maintaining genomic integrity. The activation of this pathway is evidenced by the
phosphorylation of key proteins: p53, Checkpoint Kinase 1 (Chk1), and Checkpoint Kinase 2
(Chk2).[2]
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Maximiscin-induced DNA Damage Response Pathway.

Total Synthesis of (-)-Maximiscin

The complex, sterically hindered structure of Maximiscin presented a significant challenge,
which was overcome by the Baran group through a convergent and enantioselective total
synthesis. Key strategies included a desymmetrizing C—H activation, a radical-mediated C-C
bond formation, and a late-stage pyridone ring closure.

Retrosynthetic Analysis and Strategy

The retrosynthesis dissected Maximiscin into two key fragments of comparable complexity.
This approach allowed for a convergent synthesis, maximizing efficiency.

Convergent Retrosynthetic Strategy for (—)-Maximiscin.

Synthesis of the Cyclohexyl Fragment

The synthesis of the highly substituted cyclohexyl core was achieved through a series of
stereocontrolled reactions. The following table summarizes the key transformations and their
corresponding yields.
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Table 2: Key Steps in the Synthesis of the Cyclohexyl Fragment
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Reagents and

Step Reaction . Yield (%)
Conditions
) PtOz2, Hz (450 psi),
1 Hydrogenation 99
AcOH, rt, 14 h
(COCl)2, DMF (cat.),
CH2zClz; then chiral
2 Amide Formation ) 84
amine, EtsN, DMAP,
PhMe, 70 °C, 2.5 h
Pd(OAc)2, LiOAc,
3 Desymmetrizing C-H NalOas, Ac20, cg
Methoxylation PhMe/MeOH (2:1), 90
°C,24h
Directing Group
4 ag. HBr, 100 °C, 15 h 99
Removal
1. aq. NaOH, THF,
MeOH, rt, 12 h. 2.
AgNOs,
. Decarboxylative Giese  Fe2(S0a4)3-5H20, o1
Addition NaHSOa4-H20,
Na2S20s, phenyl vinyl
sulfone, H2O/CH3CN
(4:1),40°C,3h
N S CHsPPhsBr, n-Buli,
6 Wittig Olefination 85
THF, -5°Ctort,1h
1. KHMDS, O
S (balloon), THF, -78 °C
Oxidation and
7 o to rt, 45 min. 2. 68
Esterification
Me2S0Oa, rt, 1 h. 3.
Morpholine, rt, 30 min
8 Acylation 1. LDA, Etz20, -78t0 0 75

°C, 1 h. 2. Methyl

cyanoformate, -78 °C.
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3. MeOH, aq. KOH,
EtOH, 80 °C, 12 h

Yields are for isolated products.

Experimental Protocols

Step 3: Desymmetrizing C-H Methoxylation To a solution of the amide (1.0 equiv) in a 2:1
mixture of toluene and methanol were added palladium(ll) acetate (0.15 equiv), lithium acetate
(1.0 equiv), sodium periodate (4.0 equiv), and acetic anhydride (2.0 equiv). The reaction
mixture was stirred at 90 °C for 24 hours. After cooling to room temperature, the mixture was
filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure. The
residue was purified by silica gel chromatography to afford the methoxylated product.

Step 5: Decarboxylative Giese Addition The lactone (1.0 equiv) was dissolved in a mixture of
THF and methanol, and aqueous sodium hydroxide (1.2 equiv) was added. The mixture was
stirred at room temperature for 12 hours. To this solution were sequentially added silver(l)
nitrate (0.3 equiv), iron(lll) sulfate pentahydrate (0.2 equiv), sodium bisulfate monohydrate
(1.13 equiv), sodium persulfate (2.5 equiv), and phenyl vinyl sulfone (1.4 equiv) in a 4:1 mixture
of water and acetonitrile. The reaction was heated to 40 °C for 3 hours. After cooling, the
reaction was diluted with water and extracted with ethyl acetate. The combined organic layers
were washed with brine, dried over sodium sulfate, and concentrated. The crude product was
purified by column chromatography.

Final Assembly and Deprotection

The final stages of the synthesis involved the coupling of the two fragments to construct the
central pyridone ring, followed by a final deprotection step to yield (—)-Maximiscin.

Cyclohexyl Fragment
(Diacid Chloride)

Protected
Maximiscin

AgOTf-mediated

Pyridone Formation TFA/MeOH (-)-Maximiscin

Shikimate Derivative
(Silylated Enamine)
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Final Assembly and Deprotection Workflow.

Step 9 & 10: Pyridone Formation and Deprotection The diacid of the cyclohexyl fragment was
converted to the diacid chloride using oxalyl chloride and catalytic DMF. In a separate flask, the
shikimate-derived fragment, silver triflate (1.9 equiv), and 2,6-di-tert-butyl-4-methylpyridine (2.2
equiv) were combined in acetonitrile. The diacid chloride solution was then added, and the
reaction was stirred at 50 °C for 7 minutes. The reaction was quenched and worked up to
provide the protected Maximiscin. The final deprotection was achieved by treating the
protected intermediate with a 1:1 mixture of trifluoroacetic acid and methanol from 0 °C to room
temperature for 22 hours to afford (—)-Maximiscin.

Conclusion

Maximiscin stands as a testament to the power of innovative approaches in drug discovery,
from its crowdsourced origins to its elegant and complex total synthesis. Its selective
cytotoxicity against a subtype of triple-negative breast cancer, mediated through the induction
of the DNA damage response pathway, highlights it as a promising lead for further preclinical
and clinical investigation. The synthetic route developed by the Baran group not only provides
access to this intricate molecule but also showcases cutting-edge strategies in modern organic
synthesis. This guide provides a foundational resource for researchers aiming to build upon this
significant body of work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b12414453#maximiscin-discovery-
through-crowdsourcing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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